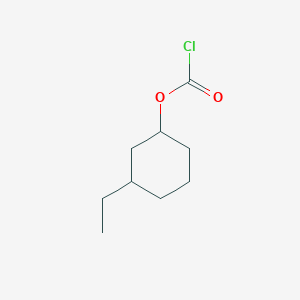
3-Ethylcyclohexyl chloroformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylcyclohexyl chloroformate is an organic compound with the chemical formula C9H15ClO2. It is a member of the chloroformate family, which are esters of chloroformic acid. This compound is characterized by its colorless, volatile liquid form and is used primarily as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethylcyclohexyl chloroformate can be synthesized through the reaction of 3-ethylcyclohexanol with phosgene (COCl2). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows: [ \text{3-Ethylcyclohexanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of 3-ethylcyclohexanol and phosgene into a reactor. The reaction is carried out at controlled temperatures to optimize yield and minimize by-products. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylcyclohexyl chloroformate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Hydrolysis: It hydrolyzes in the presence of water to form 3-ethylcyclohexanol, carbon dioxide, and hydrochloric acid.
Reaction with Alcohols: It reacts with alcohols to form carbonate esters.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates.
Water: Causes hydrolysis.
Alcohols: Used to form carbonate esters.
Major Products Formed:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
3-Ethylcyclohexanol: Formed from hydrolysis.
Scientific Research Applications
3-Ethylcyclohexyl chloroformate is utilized in various scientific research applications:
Biology: It is employed in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethylcyclohexyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines and alcohols. The reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the carbonyl carbon, leading to the formation of the corresponding carbamate or carbonate ester.
Comparison with Similar Compounds
Methyl Chloroformate: A simpler chloroformate ester used in similar reactions.
Ethyl Chloroformate: Another chloroformate ester with similar reactivity.
Benzyl Chloroformate:
Uniqueness: 3-Ethylcyclohexyl chloroformate is unique due to its cyclohexyl ring structure, which imparts different steric and electronic properties compared to simpler chloroformates like methyl and ethyl chloroformate. This can influence its reactivity and the stability of the products formed.
Properties
Molecular Formula |
C9H15ClO2 |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
(3-ethylcyclohexyl) carbonochloridate |
InChI |
InChI=1S/C9H15ClO2/c1-2-7-4-3-5-8(6-7)12-9(10)11/h7-8H,2-6H2,1H3 |
InChI Key |
RRNMADQDUSGJMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine](/img/structure/B13294891.png)
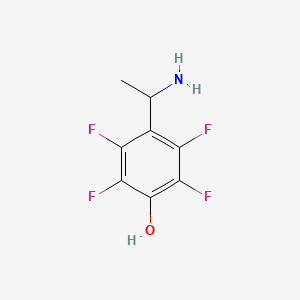
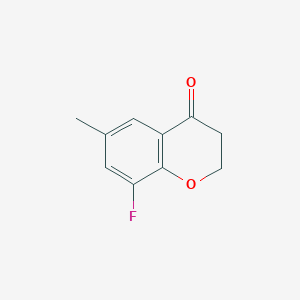
![[5-Cyclopropyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13294900.png)

![3-Amino-3-phenyl-N-[1-(pyridin-4-YL)ethyl]propanamide](/img/structure/B13294909.png)
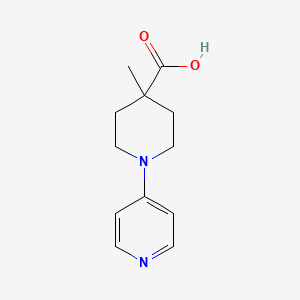
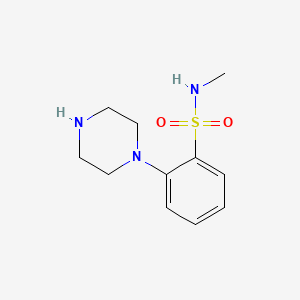
![2-{2-[(3,3-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13294925.png)
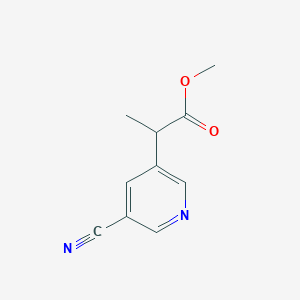
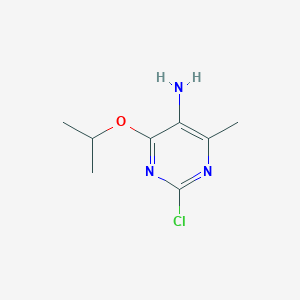
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13294939.png)
![2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol](/img/structure/B13294959.png)

